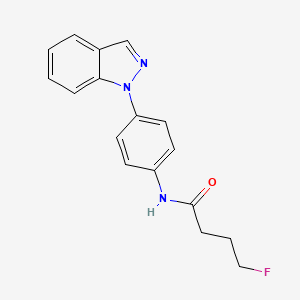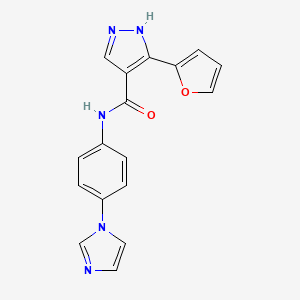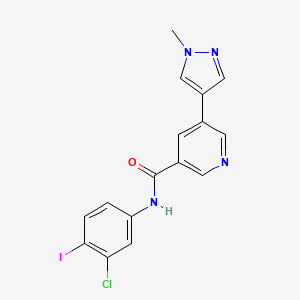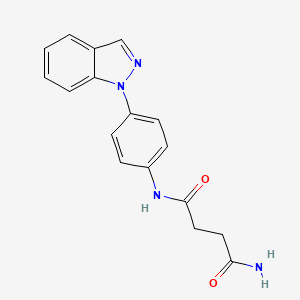
N-(4-indazol-1-ylphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-indazol-1-ylphenyl)hexanamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as diabetes and obesity. However, it was later found to have potential applications in various fields, including sports medicine, cancer research, and neuroscience.
Mechanism of Action
N-(4-indazol-1-ylphenyl)hexanamide works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, improved glucose metabolism, and enhanced mitochondrial biogenesis. This results in improved endurance and lipid metabolism in sports medicine, inhibition of cancer cell growth in cancer research, and improved cognitive function in neuroscience.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In sports medicine, it improves endurance by increasing fatty acid oxidation and improving glucose metabolism. It also improves lipid metabolism by increasing HDL cholesterol and decreasing LDL cholesterol. In cancer research, it inhibits cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it improves cognitive function and memory by increasing mitochondrial biogenesis and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-indazol-1-ylphenyl)hexanamide has several advantages and limitations for lab experiments. Its selective activation of PPARδ makes it a useful tool for studying the role of PPARδ in various biological processes. However, its potential performance-enhancing effects in sports medicine and its potential toxicity in high doses limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-indazol-1-ylphenyl)hexanamide. In sports medicine, further studies are needed to determine its long-term effects on endurance and lipid metabolism. In cancer research, it has potential as a therapeutic agent for various types of cancer, and further studies are needed to determine its efficacy and safety. In neuroscience, it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to determine its effectiveness in these conditions.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its selective activation of PPARδ makes it a useful tool for studying biological processes, and its potential applications in sports medicine, cancer research, and neuroscience make it an exciting area of research. However, further studies are needed to determine its long-term effects and safety in various applications.
Synthesis Methods
The synthesis of N-(4-indazol-1-ylphenyl)hexanamide involves the reaction between 4-bromo-1-butanol and 4-(p-toluenesulfonyl)phenylhydrazine to form 4-(4-(p-toluenesulfonyl)phenyl)butan-1-ol. This intermediate is then reacted with hexanoyl chloride in the presence of triethylamine to form N-(4-(p-toluenesulfonyl)phenyl)hexanamide. Finally, the p-toluenesulfonyl group is removed using sodium hydroxide to obtain this compound.
Scientific Research Applications
N-(4-indazol-1-ylphenyl)hexanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been found to enhance endurance and improve lipid metabolism, making it a potential performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer cells. In neuroscience, it has been found to improve cognitive function and memory.
properties
IUPAC Name |
N-(4-indazol-1-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-9-19(23)21-16-10-12-17(13-11-16)22-18-8-6-5-7-15(18)14-20-22/h5-8,10-14H,2-4,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNSHUWRLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)


![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)